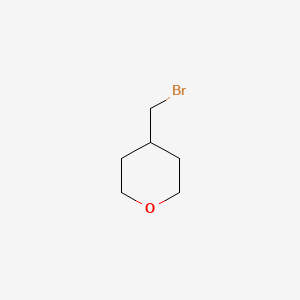
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 380430-55-7 . It is a solid at room temperature . The molecular weight of this compound is 231.44 .
Physical And Chemical Properties Analysis
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 231.44 .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Quinolines Derivatives
- Field : Organic Chemistry
- Application Summary : “(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a key intermediate for the synthesis of quinolines derivatives .
- Methods of Application : The synthesis involves a sequence of borylation, oxidation, nitration, esterification, and hydrogenation .
- Results : This compound is used in the preparation of a wide variety of natural products and biologically active compounds, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .
-
Palladium-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
-
Copper-Mediated Ligandless Aerobic Fluoroalkylation
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
-
One-Pot Ipso-Nitration
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for one-pot ipso-nitration of arylboronic acids .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
Safety And Hazards
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is considered hazardous. It may cause skin and eye irritation . Safety precautions include washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Eigenschaften
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372253 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
774530-27-7 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)



